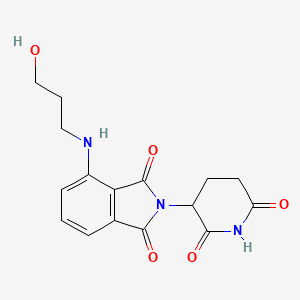

Pomalidomide-C3-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pomalidomide-C3-OH is a derivative of pomalidomide, an immunomodulatory agent used primarily in the treatment of multiple myeloma. Pomalidomide itself is a thalidomide analogue, known for its potent anti-inflammatory and anti-cancer properties. The compound has gained significant attention in the scientific community due to its enhanced efficacy and reduced toxicity compared to its predecessors.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-C3-OH typically involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions, including reduction and cyclization, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves high-yield reactions and efficient purification steps to ensure the final product’s purity exceeds 99% . Continuous flow synthesis has also been explored to improve the efficiency and safety of the production process .

化学反应分析

Reaction Mechanisms

The compound undergoes nucleophilic aromatic substitution (SNAr) reactions, particularly at the fluorinated aromatic ring (C4 position), which is electrophilic due to the electron-withdrawing fluorine atom . This mechanism enables conjugation with amines, alcohols, or other nucleophiles. Computational analysis reveals that the LUMO (Lowest Unoccupied Molecular Orbital) of the parent compound is localized on the phthalimide ring, stabilizing intermediates during substitution .

Competing Reactions

-

Glutarimide displacement : Nucleophilic acyl substitution at the glutarimide moiety competes with SNAr, forming byproducts like phthalimide derivatives .

-

Byproduct formation : In DMF solvent, primary amines can generate dimethylamine byproducts via DMF decomposition, complicating purification .

| Reaction Type | Key Features | Solvent/Conditions |

|---|---|---|

| SNAr with primary amines | Requires high temps (130°C), DMSO solvent | Avoids DMF decomposition |

| SNAr with secondary amines | Lower temps (90°C), higher yields | DMSO or NMP |

| Glutarimide displacement | Concentration-dependent, forms phthalimide | DMF or other polar aprotic |

Key Reaction Conditions

Primary amine reactions (e.g., propargylamine):

-

DMF solvent : Leads to byproduct 3 (dimethylamino derivative) due to DMF decomposition .

-

DMSO solvent : Eliminates byproduct formation, yielding 2a at 84% .

Secondary amine reactions :

-

Generally higher yields than primary amines (e.g., 6e at 61% yield) .

-

N-methyl amino acids (e.g., 6h ) show improved yields compared to unprotected glycine .

Challenges and Byproduct Management

-

Purification difficulties : Byproducts like phthalimide derivatives co-elute with the target product on HPLC, requiring repetitive chromatography .

-

Solution : Introducing a sulfonate group to byproducts (e.g., reacting with taurine) enables selective removal via ion-exchange chromatography .

Structural and Functional Comparisons

| Derivative | Functional Group | Reactivity Profile |

|---|---|---|

| Pomalidomide-C3-OH | Hydroxyl (-OH) | Amine-reactive via esterification |

| Pomalidomide-C3-azide | Azide (-N3) | Click chemistry applications |

| Pomalidomide-C3-COOH | Carboxylic acid | Direct amide bond formation |

This compound’s versatility in conjugation chemistry has solidified its role in advancing targeted therapies for cancers and genetic disorders.

科学研究应用

Pomalidomide-C3-OH has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its effects on cellular processes, including cell proliferation and apoptosis.

Medicine: This compound is primarily used in the treatment of multiple myeloma and other hematological malignancies.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

作用机制

Pomalidomide-C3-OH exerts its effects through multiple mechanisms:

Inhibition of Angiogenesis: The compound directly inhibits the formation of new blood vessels, which is crucial for tumor growth.

Immunomodulation: It enhances the immune system’s ability to attack cancer cells by increasing the activity of T-cells and natural killer cells.

Induction of Apoptosis: This compound induces programmed cell death in cancer cells, thereby reducing tumor size.

相似化合物的比较

Pomalidomide-C3-OH is compared with other similar compounds such as thalidomide and lenalidomide. While all three compounds belong to the same class of immunomodulatory drugs, this compound has shown improved efficacy and a better toxicity profile . Thalidomide, the parent compound, was the first to demonstrate anti-cancer activity but had significant side effects. Lenalidomide, a more potent analogue, improved upon thalidomide’s efficacy but still had limitations. This compound, the latest in this series, offers the best balance of efficacy and safety .

List of Similar Compounds

- Thalidomide

- Lenalidomide

- CC-220 (Iberdomide)

生物活性

Pomalidomide-C3-OH is a derivative of pomalidomide, a compound primarily utilized in the treatment of multiple myeloma. This variant features a hydroxyl group at the C3 position, which enhances its biological activity, particularly in targeted protein degradation and immunomodulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

This compound exerts its biological effects primarily through its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination and subsequent degradation of specific target proteins, a process critical for cancer therapy as it can selectively eliminate proteins that promote tumor survival and proliferation. The presence of the hydroxyl group at the C3 position allows for further functionalization, making it a versatile compound in medicinal chemistry.

Key Mechanisms:

- Targeted Protein Degradation: this compound acts as a ligand for cereblon, enhancing the degradation of oncogenic proteins.

- Immunomodulatory Effects: Similar to pomalidomide, it retains immunomodulatory properties that may enhance immune responses against cancer cells.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various contexts:

- Phase 1/2 Clinical Trials: A study evaluated the impact of pomalidomide on lymphocyte counts and T cell subsets in patients with Kaposi sarcoma (KS). Participants receiving pomalidomide exhibited significant changes in T cell populations, indicating enhanced immune activation .

- Mechanisms of Resistance: A multi-omics investigation revealed that patients resistant to pomalidomide exhibited distinct proteomic profiles. The study identified differentially expressed proteins associated with immune response pathways, suggesting that this compound may overcome resistance mechanisms observed in multiple myeloma .

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with related compounds. The following table summarizes key structural and functional differences among these compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Pomalidomide | Parent compound | Enhanced activity against resistant tumors |

| Lenalidomide | Similar core | More potent immunomodulatory effects |

| Thalidomide | Structural analog | Known teratogenic effects; less selective |

| Pomalidomide-C3-NH2 | Amino group at C3 | Different reactivity profile; used in PROTACs |

This compound's unique hydroxyl modification enhances its reactivity and potential applications in targeted therapies.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Kaposi Sarcoma Treatment: In clinical trials involving participants with KS, treatment with pomalidomide led to partial or complete tumor responses in a significant proportion of patients. The study emphasized the importance of monitoring T cell responses to assess treatment efficacy .

- Multiple Myeloma Resistance Mechanisms: Research focusing on multiple myeloma patients revealed that glycine levels influenced sensitivity to pomalidomide. Exogenous glycine administration was shown to increase sensitivity in resistant cell lines, indicating potential avenues for enhancing therapeutic efficacy through metabolic modulation .

属性

分子式 |

C16H17N3O5 |

|---|---|

分子量 |

331.32 g/mol |

IUPAC 名称 |

2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropylamino)isoindole-1,3-dione |

InChI |

InChI=1S/C16H17N3O5/c20-8-2-7-17-10-4-1-3-9-13(10)16(24)19(15(9)23)11-5-6-12(21)18-14(11)22/h1,3-4,11,17,20H,2,5-8H2,(H,18,21,22) |

InChI 键 |

VESILCAPQNJVEI-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。